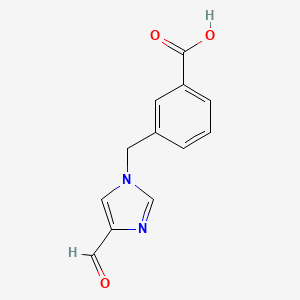

3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid

Description

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

3-[(4-formylimidazol-1-yl)methyl]benzoic acid |

InChI |

InChI=1S/C12H10N2O3/c15-7-11-6-14(8-13-11)5-9-2-1-3-10(4-9)12(16)17/h1-4,6-8H,5H2,(H,16,17) |

InChI Key |

GCZAQVUESVADDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=C(N=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Catalytic Arylation of Imidazole with 3-(Bromomethyl)benzoic Acid Derivatives

A widely employed method to attach the imidazole ring to the benzoic acid involves catalytic arylation or nucleophilic substitution of a halomethylbenzoic acid derivative with imidazole or its derivatives.

- Reaction Conditions : Aryl halide (e.g., 3-(bromomethyl)benzoic acid), imidazole, potassium hydroxide (KOH) as base, and a palladium catalyst such as Pd(PPh3)4 in dimethyl sulfoxide (DMSO) solvent at 100–110 °C for 8–12 hours.

- Mechanism : Palladium-catalyzed C–N bond formation (Buchwald–Hartwig amination) or nucleophilic substitution at the benzylic position.

- Yield : Typically high, around 85–93% isolated yield.

- Purification : Column chromatography on silica gel using hexane/ethyl acetate mixtures.

This method is supported by analogous syntheses of 4-(1H-imidazol-1-yl)benzoic acid reported with 93% yield under similar conditions.

Formylation of the Imidazole Ring

Selective formylation at the 4-position of the imidazole ring is achieved by:

- Reagents : Vilsmeier–Haack reagent (formed in situ from DMF and POCl3) or other formylating agents.

- Conditions : Reaction at 0–5 °C to room temperature in an inert solvent (e.g., dichloromethane or chloroform).

- Outcome : Introduction of the formyl group without affecting the benzoic acid moiety.

- Yield : Moderate to good, depending on reaction time and reagent stoichiometry.

This step is critical to obtain the 4-formyl derivative specifically, avoiding formylation at other positions.

Alternative Two-Step Method: Hydroxymethylation Followed by Oxidation

An alternative approach involves:

- Step 1 : Reaction of 3-(imidazol-1-ylmethyl)benzoic acid with paraformaldehyde or formaldehyde under acidic or basic conditions to introduce a hydroxymethyl group at the 4-position of imidazole.

- Step 2 : Oxidation of the hydroxymethyl group to formyl using mild oxidants such as Dess–Martin periodinane or PCC (pyridinium chlorochromate).

This approach allows better control over the formyl group introduction but may require additional purification steps.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-(Bromomethyl)benzoic acid (1 equiv), imidazole (1.2 equiv), KOH (2 equiv), Pd(PPh3)4 (0.75 mol%), DMSO, 110 °C, 10 h | Palladium-catalyzed arylation to form 3-(1H-imidazol-1-ylmethyl)benzoic acid | 90–93 | Stirring under inert atmosphere recommended |

| 2 | Vilsmeier–Haack reagent (DMF + POCl3), 0 °C to RT, 3 h | Formylation of imidazole ring at 4-position | 70–80 | Quench with ice-water, neutralize carefully |

| 3 | Purification | Column chromatography (silica gel, hexane/ethyl acetate 70:30) | — | Confirm structure by 1H NMR and MS |

Analytical Data and Characterization

- Nuclear Magnetic Resonance (NMR) : Characteristic aldehyde proton signal at ~9.7–10.0 ppm in 1H NMR confirms formylation.

- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight of 3-((4-formyl-1H-imidazol-1-yl)methyl)benzoic acid.

- Melting Point : Sharp melting point consistent with pure compound.

- Infrared Spectroscopy (IR) : Strong absorption bands for carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Catalytic Arylation + Vilsmeier–Haack formylation | 3-(Bromomethyl)benzoic acid + imidazole | Pd catalyst, KOH, DMF, POCl3 | 110 °C, 10 h + 0 °C to RT, 3 h | 65–80 overall | High regioselectivity, good yield | Requires Pd catalyst, sensitive formylation step |

| Hydroxymethylation + Oxidation | 3-(Imidazol-1-ylmethyl)benzoic acid | Paraformaldehyde, Dess–Martin periodinane | RT, several hours | 60–75 | Mild conditions, controllable | Multi-step, more purification |

Chemical Reactions Analysis

Types of Reactions

3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: The major product is 3-((4-Carboxy-1H-imidazol-1-yl)methyl)benzoic acid.

Reduction: The major product is 3-((4-Hydroxymethyl-1H-imidazol-1-yl)methyl)benzoic acid.

Substitution: The products vary depending on the substituent introduced to the imidazole ring.

Scientific Research Applications

3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound’s imidazole ring is similar to that found in histidine, making it useful in studying enzyme active sites and protein interactions.

Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant materials

Mechanism of Action

The mechanism of action of 3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid depends on its specific application. In biological systems, the imidazole ring can interact with metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor binding. The formyl group can also undergo chemical modifications, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and physicochemical properties of 3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid with related compounds:

*Calculated based on molecular formula.

Key Observations:

- Formyl vs. Alkyl Groups : The formyl group in this compound increases polarity compared to alkyl-substituted analogs like 4-(2-butyl-5-formylimidazol-1-ylmethyl)benzoic acid. This makes the former more reactive in nucleophilic addition reactions, such as forming Schiff bases .

- Positional Isomerism: Compounds like 4-amino-3-(1H-imidazol-1-yl)benzoic acid (amino at 4-position) highlight how substituent placement affects solubility and intermolecular interactions .

- Salt Formation : Hydrochloride salts (e.g., 3-imidazol-1-ylmethyl-benzoic acid hydrochloride) improve crystallinity, which is critical for X-ray structure determination and pharmaceutical formulation .

Physicochemical Properties

- Solubility : The formyl group in this compound likely reduces lipophilicity compared to alkylated analogs. For instance, 4-(2-butyl-5-formylimidazol-1-ylmethyl)benzoic acid has a logP value influenced by its butyl chain .

- Thermal Stability : Analogous compounds like 4-hydroxybenzoic acid–1H-imidazole (melting point ~217–220°C) suggest moderate thermal stability for imidazole-benzoic acid hybrids .

Q & A

Q. What are the standard synthetic routes for 3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. Key steps include imidazole ring functionalization (e.g., formylation at the 4-position) followed by methylene bridge formation via alkylation between imidazole and benzoic acid derivatives. Critical parameters include temperature control during formylation (0–5°C to prevent side reactions), solvent selection (DMF or DCM for coupling steps), and stoichiometric ratios (1.2:1 imidazole:benzyl halide equivalents). Purification often requires gradient column chromatography with silica gel and methanol/chloroform mixtures .

Q. Which spectroscopic methods are essential for characterizing this compound, and what diagnostic signals confirm its structure?

Comprehensive characterization requires:

- ¹H/¹³C NMR : Imidazole protons appear as distinct singlets (δ 7.8–8.2 ppm), formyl protons as sharp singlets (δ 9.8–10.2 ppm), and benzoic acid aromatic protons as multiplet patterns (δ 7.3–7.6 ppm).

- FT-IR : Stretching vibrations for carboxylic acid (1700–1720 cm⁻¹), formyl group (1680–1700 cm⁻¹), and C-N bonds (1250–1350 cm⁻¹).

- LC-MS : Molecular ion peak matching exact mass (calculated m/z 259.09 for [M+H]⁺) with fragmentation patterns confirming methylene bridge connectivity .

Q. What in vitro assays are prioritized for initial biological evaluation, and what positive controls are recommended?

Primary screens should include:

- ATPase inhibition assays (porcine cerebral cortex Na⁺/K⁺-ATPase with ouabain as control).

- Cytotoxicity profiling (MTT assay against HEK-293 and HepG2 cell lines, using doxorubicin controls).

- GPCR binding studies (radioligand displacement assays with ³H-labeled reference antagonists). Assay conditions must maintain pH stability (7.4 PBS buffer) and limit DMSO vehicle concentration (<0.1%) to avoid solubility artifacts .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for derivatives targeting enzyme inhibition?

Implement a three-phase SAR strategy:

- Core modification : Vary substituents at imidazole 2/5 positions and benzoic acid para position.

- Bioisosteric replacement : Substitute formyl group with acetyl, nitro, or cyano moieties.

- Docking validation : Perform ensemble docking against crystal structures (e.g., PDB 4AKE) using AutoDock Vina with MM/GBSA refinement. Include negative controls with scrambled scaffold derivatives to confirm target specificity .

Q. What experimental approaches resolve discrepancies between computational predictions and observed bioactivity data?

Employ orthogonal validation methods:

- Surface plasmon resonance (SPR) to measure binding kinetics (KD values).

- Isothermal titration calorimetry (ITC) for thermodynamic profiling.

- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) mapping conformational changes. Refine computational models using 200 ns molecular dynamics simulations with explicit solvent models .

Q. What strategies optimize reaction yield and purity during scale-up synthesis?

Implement quality-by-design (QbD) approaches:

- Design of experiments (DoE) matrices to optimize temperature (40–80°C), catalyst loading (0.5–2 mol%), and residence time.

- In-line FTIR monitoring for real-time reaction progress analysis.

- Hybrid purification combining centrifugal partition chromatography and pH-controlled recrystallization (ethanol/water 3:1 v/v) .

Q. How to assess binding mechanisms using computational docking and molecular dynamics (MD) simulations?

Conduct multi-scale modeling:

- Rigid docking with GLIDE (Standard Precision mode) for initial pose generation.

- Induced-fit docking to account for binding site flexibility.

- 500 ns MD simulations (CHARMM36 force field) analyzing ligand RMSD fluctuations (<2 Å), hydrogen bond occupancy (>70%), and binding free energy (MM/PBSA). Validate against experimental mutagenesis data .

Q. What integrated approaches validate target engagement in complex biological systems?

Combine orthogonal techniques:

- Cellular thermal shift assay (CETSA) with Western blot quantification.

- Photoaffinity labeling using ⁴⁵Ca²⁺ overlay assays for calcium-dependent targets.

- CRISPR-interference (CRISPRi) knockdown followed by rescue experiments. Data integration via machine learning (random forest classifiers) improves target prediction accuracy .

Q. Which methodologies effectively analyze metabolic stability and pharmacokinetics?

Conduct ADME studies using:

- Microsomal stability assays (human liver microsomes with NADPH regeneration).

- PAMPA for blood-brain barrier penetration prediction.

- LC-MS/MS quantification in Sprague-Dawley rats (IV/PO routes, 5 mg/kg dose). Pharmacokinetic modeling via non-compartmental analysis (t₁/₂, Cmax, AUC₀-24) using WinNonlin® .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.